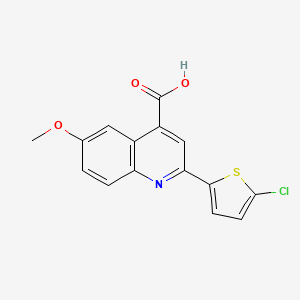

2-(5-Chlorothiophen-2-yl)-6-methoxyquinoline-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(5-Chlorothiophen-2-yl)-6-methoxyquinoline-4-carboxylic acid” is a complex organic molecule that contains a thiophene ring, a quinoline ring, and a carboxylic acid group . Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . Quinoline is a heterocyclic aromatic organic compound with two fused rings, a benzene ring and a pyridine ring .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse and would depend on the specific conditions and reagents used. For example, the carboxylic acid group could undergo reactions such as esterification or amide formation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. For example, the presence of a carboxylic acid group could make the compound acidic, and the aromatic rings could contribute to its stability and reactivity .Wissenschaftliche Forschungsanwendungen

Antitubercular Activity

Marvadi et al. (2020) explored the synthesis of novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, using 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxylic acid as an intermediate. These compounds showed promising antitubercular activity against Mycobacterium tuberculosis, with some analogs exhibiting lower cytotoxicity profiles (Marvadi et al., 2020).

5HT1B Antagonists

Horchler et al. (2007) synthesized novel quinolone and quinoline-2-carboxylic acid amides, which included derivatives of 6-methoxyquinoline-2-carboxylic acid. These compounds were found to contain potent 5HT1B antagonists, contributing to neurological research (Horchler et al., 2007).

Fluorescent Labeling Reagent

Hirano et al. (2004) identified 6-methoxy-4-quinolone as a novel fluorophore with strong fluorescence across a wide pH range in aqueous media. This compound's stability and fluorescence properties make it useful as a fluorescent labeling reagent in biomedical analysis (Hirano et al., 2004).

Antimicrobial Study

Patel and Patel (2010) conducted a study on the synthesis of fluoroquinolone-based 4-thiazolidinones derived from a related quinoline compound. These compounds demonstrated significant antifungal and antibacterial activities, indicating their potential as antimicrobial agents (Patel & Patel, 2010).

Corrosion Inhibition

Khan et al. (2017) investigated the use of quinoline Schiff base compounds, including derivatives of methoxyquinoline, as corrosion inhibitors for mild steel in hydrochloric acid solution. The study found these compounds to be effective, suggesting their application in industrial corrosion protection (Khan et al., 2017).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(5-chlorothiophen-2-yl)-6-methoxyquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO3S/c1-20-8-2-3-11-9(6-8)10(15(18)19)7-12(17-11)13-4-5-14(16)21-13/h2-7H,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGSJYIRGBRDPTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-bromophenoxy)-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B2587204.png)

![5-{1-[(3-methoxyphenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2587212.png)

![methyl 4-((7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)methyl)benzoate](/img/structure/B2587214.png)

![6-Ethyl-2-[4-(phenoxyacetyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2587215.png)

![Methyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride](/img/no-structure.png)